2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one
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Overview
Description
2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group and a hydroxyl group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one typically involves the condensation of 3-chloro-4-methylphenyl derivatives with appropriate chromen-4-one precursors. One common method involves the reaction of 3-chloro-4-methylphenylboronic acid with 7-hydroxy-4-chlorocoumarin under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the coupling reaction, and purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The chromen-4-one core can be reduced to form dihydrochromen derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-4-methylphenyl)-7-oxochromen-4-one.
Reduction: Formation of 2-(3-Chloro-4-methylphenyl)-7-hydroxy-3,4-dihydrochromen-4-one.
Substitution: Formation of 2-(3-Amino-4-methylphenyl)-7-hydroxychromen-4-one or 2-(3-Thio-4-methylphenyl)-7-hydroxychromen-4-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The presence of the chloro and hydroxyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methylphenyl)-7-oxochromen-4-one
- 2-(3-Amino-4-methylphenyl)-7-hydroxychromen-4-one
- 2-(3-Thio-4-methylphenyl)-7-hydroxychromen-4-one
Uniqueness
2-(3-Chloro-4-methylphenyl)-7-hydroxychromen-4-one is unique due to the combination of its chloro-substituted phenyl group and hydroxyl group on the chromen-4-one core. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other chromen-4-one derivatives .
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-2-3-10(6-13(9)17)15-8-14(19)12-5-4-11(18)7-16(12)20-15/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBSHRZGQHQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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